molecular formula C3HBrN3NaO3 B13384554 sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione

sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione

Cat. No.: B13384554
M. Wt: 229.95 g/mol
InChI Key: WYJXFFFWDRMGRG-UHFFFAOYSA-M
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Description

Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione, also known as Bromoisocyanuric Acid Monosodium Salt Hydrate, is a chemical compound with the molecular formula C3HBrN3NaO2. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione typically involves the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isocyanuric acid ring. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the bromination process is carefully monitored. The use of automated systems ensures consistent quality and efficiency. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although this is less common due to the stability of the bromine atom in the structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while substitution reactions can produce a variety of functionalized isocyanurates.

Scientific Research Applications

Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially as a precursor for drug development.

    Industry: It is used in the production of disinfectants and sanitizers due to its antimicrobial properties.

Mechanism of Action

The mechanism by which sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes and applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium dichloroisocyanurate: Another halogenated isocyanurate used in disinfection.

    Trichloroisocyanuric acid: A compound with similar applications in water treatment and sanitation.

Uniqueness

Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine-containing counterparts. This uniqueness makes it valuable in specific applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C3HBrN3NaO3

Molecular Weight

229.95 g/mol

IUPAC Name

sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione

InChI

InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);/q;+1/p-1

InChI Key

WYJXFFFWDRMGRG-UHFFFAOYSA-M

Canonical SMILES

C1(=O)NC(=O)N(C(=O)[N-]1)Br.[Na+]

Origin of Product

United States

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